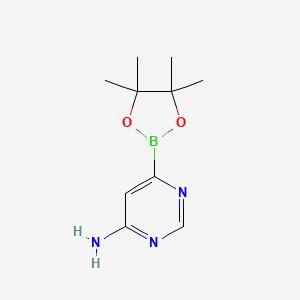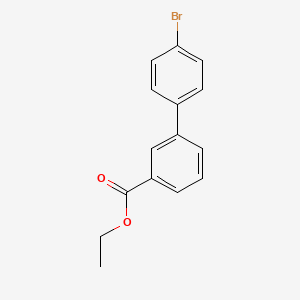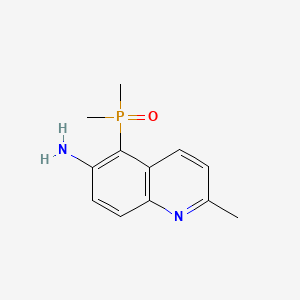
5-(Dimethylphosphinyl)-2-methyl-6-quinolinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Dimethylphosphinyl)-2-methyl-6-quinolinamine is an organophosphorus compound with a unique structure that combines a quinoline ring with a dimethylphosphinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylphosphinyl)-2-methyl-6-quinolinamine typically involves the reaction of 2-methyl-6-quinolinamine with dimethylphosphinic chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at a low temperature, and the product is isolated through filtration and purification techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-(Dimethylphosphinyl)-2-methyl-6-quinolinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinyl group to a phosphine.
Substitution: The quinoline ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
5-(Dimethylphosphinyl)-2-methyl-6-quinolinamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 5-(Dimethylphosphinyl)-2-methyl-6-quinolinamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In biological systems, it may interfere with cellular signaling pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(Dimethylphosphinyl)-2-methylquinoline
- 5-(Dimethylphosphinyl)-6-quinolinamine
- 2-Methyl-6-quinolinamine
Uniqueness
5-(Dimethylphosphinyl)-2-methyl-6-quinolinamine is unique due to the presence of both the dimethylphosphinyl group and the quinoline ring, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H15N2OP |
|---|---|
Peso molecular |
234.23 g/mol |
Nombre IUPAC |
5-dimethylphosphoryl-2-methylquinolin-6-amine |
InChI |
InChI=1S/C12H15N2OP/c1-8-4-5-9-11(14-8)7-6-10(13)12(9)16(2,3)15/h4-7H,13H2,1-3H3 |
Clave InChI |
PBZGAMOEOZMJCB-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=C1)C(=C(C=C2)N)P(=O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



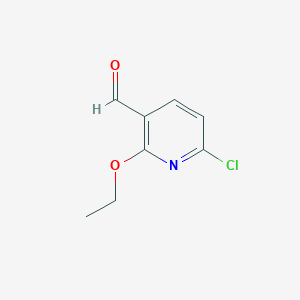
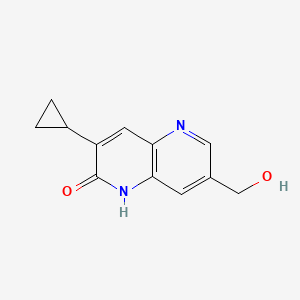
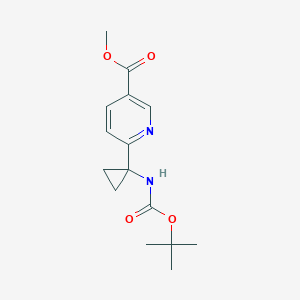
![Ethyl 6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B13921161.png)
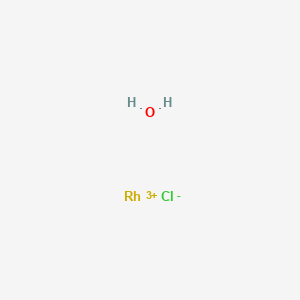
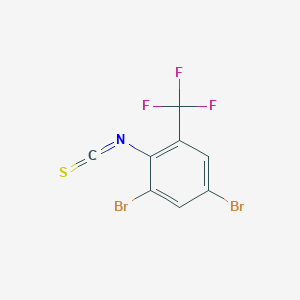
![5-Methyl-3-oxabicyclo[3.1.1]heptan-1-amine;hydrochloride](/img/structure/B13921175.png)
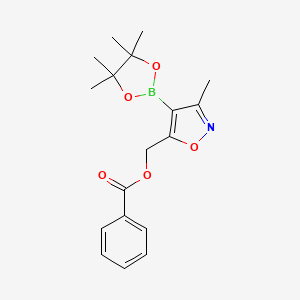
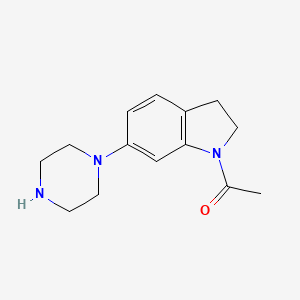
![5-Azaspiro[3.5]nonan-8-one;2,2,2-trifluoroacetic acid](/img/structure/B13921193.png)
